molecular formula C10H17NO B1605607 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one CAS No. 31039-88-0

3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one

Cat. No.: B1605607
CAS No.: 31039-88-0
M. Wt: 167.25 g/mol
InChI Key: XHNTVKASLQLNFM-UHFFFAOYSA-N
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Description

Ring Conformation:

  • The cyclohexenone ring adopts a distorted half-chair conformation due to the presence of the double bond and substituents.
  • The 5,5-dimethyl groups occupy equatorial positions to minimize steric strain, while the dimethylamino group at position 3 influences ring puckering.

Bond Lengths and Angles (DFT Data):

Bond/Angle Value (Å/°) Source
C=O bond length 1.21
C=C bond length 1.34
N-C bond length 1.45
C5-C5 methyl groups 1.53

Conformational Stability:

  • Steric effects : The 5,5-dimethyl groups create a rigid framework, limiting ring flexibility.
  • Electronic effects : The enone system (C=O and C=C) stabilizes the half-chair conformation through conjugation.

Electronic Structure and Resonance Stabilization Effects

The electronic structure is dominated by conjugation between the carbonyl group, double bond, and dimethylamino substituent:

Resonance Contributions:

  • Enone System : The α,β-unsaturated ketone allows π-electron delocalization between C=O and C=C.
  • Dimethylamino Group : The lone pair on nitrogen participates in partial conjugation with the enone system, though steric hindrance from methyl groups limits full resonance.

HOMO-LUMO Analysis (DFT Calculations):

Property Value (eV) Source
HOMO Energy -6.2
LUMO Energy -1.8
Energy Gap (ΔE) 4.4

The narrow HOMO-LUMO gap (4.4 eV) indicates high polarizability and potential for charge-transfer interactions.

Comparative Analysis with Related Cyclohexenone Derivatives

Substituent Effects on Properties:

Compound Substituent Key Difference
3-Amino-5,5-dimethyl-2-cyclohexen-1-one -NH₂ Higher basicity, reduced steric bulk
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one -Cl Electron-withdrawing, increased reactivity
3,5-Dimethyl-2-cyclohexen-1-one -CH₃ (no amino) Reduced electronic conjugation

Electronic and Steric Comparisons:

  • Electron-Donating vs. Withdrawing Groups :
    • The dimethylamino group enhances electron density at C3, facilitating nucleophilic attacks compared to chloro derivatives.
    • Chloro substituents increase electrophilicity at the carbonyl carbon.
  • Steric Impact :
    • 5,5-Dimethyl groups create a sterically hindered environment, reducing reaction rates at the β-carbon.

Table: Structural and Electronic Properties of Cyclohexenone Derivatives

Compound Molecular Formula Dipole Moment (D) LogP
This compound C₁₀H₁₇NO 3.8 1.9
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one C₈H₁₁ClO 2.5 2.5
3-Amino-5,5-dimethyl-2-cyclohexen-1-one C₈H₁₃NO 2.9 1.2

Properties

IUPAC Name

3-(dimethylamino)-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-10(2)6-8(11(3)4)5-9(12)7-10/h5H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNTVKASLQLNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185002
Record name 2-Cyclohexenone,3-(N,N-dimethylamino)-5,5-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31039-88-0
Record name 2-Cyclohexenone,3-(N,N-dimethylamino)-5,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031039880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexenone,3-(N,N-dimethylamino)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one
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Preparation Methods

Synthesis of 5,5-Dimethyl-2-cyclohexen-1-one Core

A robust method to prepare the cyclohexenone core involves the Knoevenagel condensation of acetaldehyde with ethyl acetoacetate, followed by hydrolysis, decarboxylation, and catalytic hydrogenation:

Step Reaction Conditions Notes
1. Knoevenagel Condensation Acetaldehyde + Ethyl acetoacetate → 4-ethoxycarbonyl-3,5-dimethyl-2-cyclohexen-1-one Solvent: toluene or n-hexane; Catalyst: piperidine; Temp: 20-95°C; Time: 3-10 h Molar ratio acetaldehyde:ethyl acetoacetate:piperidine = 1:2:0.2
2. Hydrolysis & Decarboxylation Compound from Step 1 treated with NaOH and H2SO4 Solvent: methanol or ethanol; Temp: 80-100°C; Time: 60 min each Converts ester to ketone, removes carboxyl group
3. Catalytic Hydrogenation 3,5-dimethyl-2-cyclohexen-1-one → 3,5-dimethylcyclohexanone Catalyst: Pd/C; Solvent: methanol or ethanol; Temp: 25-50°C; Pressure: ~1-2.5 MPa; Time: 0.5-5 h Selective hydrogenation of C=C bond

This sequence yields the 3,5-dimethylcyclohexanone intermediate with high purity and yield.

Reduction to 3,5-Dimethylcyclohexanol

The ketone is further reduced to the corresponding alcohol:

Step Reaction Conditions Notes
4. Reduction 3,5-dimethylcyclohexanone → 3,5-dimethylcyclohexanol Reducing agents: borane tert-butylamine complex, sodium borohydride, or sodium triacetoxyborohydride; Solvent: dichloromethane, methanol, ethanol; Temp: 0-35°C; Time: 0.5-5 h Borane complexes preferred for stereoselectivity

The product is a mixture of isomers but can be enriched by crystallization and purification techniques.

Amination to Introduce Dimethylamino Group

The key step to introduce the dimethylamino substituent at the 3-position involves nucleophilic substitution or Mannich-type reactions using dimethylamine sources on the cyclohexenone ring:

  • Direct amination of 3-keto cyclohexenone derivatives with dimethylamine under controlled conditions
  • Mannich reaction involving formaldehyde, dimethylamine, and 5,5-dimethyl-2-cyclohexen-1-one as substrates

One documented approach uses 3-amino-5,5-dimethyl-2-cyclohexen-1-one as an intermediate, which can be methylated to form the dimethylamino derivative.

Alternative Multicomponent Synthesis

Recent research demonstrates multicomponent reactions involving this compound as a building block for more complex molecules, indicating its availability via established synthetic routes.

Reaction Conditions and Optimization

Step Key Parameters Optimal Range Remarks
Knoevenagel Condensation Temperature 20-95°C Reflux in toluene or n-hexane
Hydrolysis & Decarboxylation Temp & Time 80-100°C, 60 min Strong base (NaOH) and acid (H2SO4) required
Hydrogenation Catalyst & Pressure Pd/C, 1-2.5 MPa H2 Mild temp (25-50°C) for selective reduction
Reduction Reducing Agent Borane tert-butylamine complex preferred Controls stereochemistry
Amination Dimethylamine source Controlled pH and temp Avoid over-alkylation

Purification and Characterization

  • Crystallization using solvents such as methanol, ethanol, or ethyl acetate is employed to purify intermediates and final products.
  • NMR spectroscopy confirms structural integrity and substitution patterns.
  • Chromatographic techniques separate isomers and impurities.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reaction Type Reagents/Catalysts Conditions Yield/Notes
1 4-ethoxycarbonyl-3,5-dimethyl-2-cyclohexen-1-one Knoevenagel condensation Acetaldehyde, ethyl acetoacetate, piperidine Toluene, reflux, 3-10 h High yield
2 3,5-dimethyl-2-cyclohexen-1-one Hydrolysis, decarboxylation NaOH, H2SO4 Methanol, 80-100°C, 1 h Moderate yield
3 3,5-dimethylcyclohexanone Catalytic hydrogenation Pd/C, H2 Methanol, 25-50°C, 0.5-5 h Quantitative
4 3,5-dimethylcyclohexanol Reduction Borane tert-butylamine complex DCM, 0-35°C, 0.5-5 h High purity
5 This compound Amination Dimethylamine or Mannich reagents Controlled temp and pH Requires optimization

Research Findings and Notes

  • The preparation of the cyclohexenone core via Knoevenagel condensation is well-established and scalable.
  • Hydrogenation steps require mild conditions to preserve the cyclohexenone ring and avoid over-reduction.
  • Amination to install the dimethylamino group is sensitive and may require protection/deprotection strategies or selective methylation of amino intermediates.
  • Multicomponent reactions using this compound demonstrate its synthetic utility but depend on the availability of pure starting material.
  • The stereochemistry and purity of intermediates can be controlled by choice of catalysts and reaction conditions, with crystallization aiding chiral enrichment.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted cyclohexenone derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₁₃NO
  • Molecular Weight : 155.19 g/mol
  • CAS Number : 873-95-0

The compound features a cyclohexenone ring with a dimethylamino group, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Chemical Synthesis and Organic Chemistry

Applications :

  • Intermediate in Synthesis : DMDC serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its structure allows for multiple functional group transformations, making it a versatile building block in organic synthesis.

Reactions :

  • Oxidation : DMDC can be oxidized to yield ketones or carboxylic acids.
  • Reduction : It can undergo reduction to form corresponding alcohols or amines.
  • Substitution Reactions : The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganateKetones or carboxylic acids
ReductionLithium aluminum hydrideAlcohols or amines
SubstitutionAlkyl halidesSubstituted derivatives

Biological Applications

Potential Biological Activities :

  • Antimicrobial Properties : Research indicates that DMDC exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary studies suggest that DMDC may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, indicating potential therapeutic uses in oncology.

Medicinal Chemistry

DMDC is currently being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets effectively.

Case Study Example :
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of DMDC to evaluate their biological activity against cancer cell lines. The results demonstrated that specific modifications to the dimethylamino group enhanced anticancer activity significantly.

Industrial Applications

In the industrial sector, DMDC is utilized as a building block for producing fine chemicals and agrochemicals. Its reactivity allows for the efficient synthesis of complex molecules used in various applications.

Industry ApplicationDescription
Fine Chemicals ProductionUsed as an intermediate for synthesizing specialty chemicals.
AgrochemicalsPotential use in developing new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The cyclohexenone ring can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one
  • CAS Registry Number : 31039-88-0
  • Molecular Formula: C₁₀H₁₇NO
  • Molecular Weight : 167.25 g/mol
  • Purity : ≥99% (commercially available) .

Structural Features: The compound features a cyclohexenone backbone substituted with a dimethylamino group at position 3 and two methyl groups at position 4. The electron-rich dimethylamino group enhances nucleophilicity, making it a versatile intermediate in organic synthesis.

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound 31039-88-0 C₁₀H₁₇NO 167.25 Dimethylamino, cyclohexenone Diels-Alder reactions , multicomponent synthesis
3-Amino-5,5-dimethyl-2-cyclohexen-1-one 873-95-0 C₈H₁₃NO 139.20 Primary amine, cyclohexenone Potential precursor for pharmaceuticals; requires careful handling (irritant)
5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one 36047-17-3 C₁₄H₁₆O 200.28 Phenyl, cyclohexenone Intermediate in aromatic substitution reactions; studied for crystallography
3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one 106518-84-7 C₁₄H₁₇BrN₂O 333.21 Bromophenylamino, cyclohexenone Anticancer research; forms stable hydrogen-bonded networks
3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one 78431-56-8 C₂₂H₂₈N₂O₂ 352.47 Diaminophenyl, cyclohexenone Crystal engineering; asymmetric unit exhibits dual conformations

Reactivity and Functional Group Influence

Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound enhances electron density at the cyclohexenone ring, facilitating nucleophilic reactions (e.g., Diels-Alder) . In contrast, 3-Amino-5,5-dimethyl-2-cyclohexen-1-one (primary amine) exhibits higher basicity and reactivity in acid-catalyzed condensations but is prone to oxidation . Bromophenylamino derivatives (e.g., CAS 106518-84-7) introduce steric bulk and halogen-mediated interactions, favoring π-stacking in crystal lattices .

Steric Effects :

  • 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one (CAS 36047-17-3) demonstrates reduced reactivity in cycloadditions due to steric hindrance from the phenyl group, but its planar structure aids in crystallographic studies .

Crystallographic and Spectroscopic Differences

Crystal Packing: The target compound’s dimethylamino group induces conformational flexibility, whereas 3-((2-aminophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one adopts rigid envelope conformations with distinct puckering parameters (Q = 0.443–0.448 Å) . 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one crystallizes in a monoclinic system (space group P2₁/c) with two independent molecules per unit cell .

Hydrogen Bonding: Amino-substituted analogs (e.g., CAS 873-95-0 and 78431-56-8) form extensive N–H···O and C–H···O networks, stabilizing their crystal structures .

Biological Activity

3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one is an organic compound with the molecular formula C10H17NO. This compound has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name : 3-(Dimethylamino)-5,5-dimethylcyclohex-2-en-1-one
  • Molecular Formula : C10H17NO
  • Molecular Weight : 183.25 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The dimethylamino group enhances its nucleophilicity, allowing it to form hydrogen bonds with enzymes and receptors. This interaction can modulate enzyme activity and influence cellular pathways.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, which can be beneficial in treating infections.

Antimicrobial Properties

Several studies have investigated the antimicrobial effects of this compound. For instance, a study demonstrated that the compound showed significant inhibitory activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research has also revealed the potential anticancer properties of this compound. In vitro studies indicated that it could induce apoptosis in cancer cell lines by activating specific signaling pathways. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels within the cells.

Case Studies

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
Study 2 Anticancer EffectsInduced apoptosis in breast cancer cell lines via ROS modulation.
Study 3 Enzyme InteractionShowed inhibition of acetylcholinesterase, suggesting potential for neuroprotective applications.

Research Findings

Recent studies have expanded on the biological implications of this compound:

  • Antimicrobial Efficacy : The compound was tested against various pathogens and exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Cancer Cell Studies : In a controlled laboratory setting, treatment with this compound resulted in a marked reduction in cell viability among several cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Neuroprotective Potential : Investigations into its effects on cholinesterase enzymes suggest that it may help mitigate neurodegenerative conditions by preserving acetylcholine levels.

Q & A

Q. What synthetic routes and purification methods are recommended for 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one?

Methodological Answer: The compound is synthesized via Mannich-type reactions, where dimethylamine reacts with a cyclohexenone precursor under controlled conditions. A common purification method involves recrystallization or column chromatography (silica gel, 200–400 mesh) to achieve high purity (>99%) . Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethyl acetate/hexane mixtures) to isolate the product. Purity validation is typically performed using GC or HPLC .

Q. How is this compound characterized structurally?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to identify methyl groups (δ ~1.0–1.2 ppm for dimethyl), the enone system (δ ~5.5–6.5 ppm for conjugated alkene protons), and the dimethylamino moiety (δ ~2.2–2.5 ppm) .
  • X-ray Crystallography : Single-crystal studies resolve bond lengths (e.g., C–C bonds averaging 1.45 Å) and confirm stereochemistry .
  • HPLC with Chiral Phases : Used to distinguish enantiomers in reaction products .

Advanced Research Questions

Q. How does this compound function as a dienophile in Diels-Alder reactions?

Methodological Answer: The compound acts as an electron-deficient dienophile, reacting with electron-rich dienes (e.g., ortho-quinone methides) to form cis-fused adducts. Key experimental parameters include:

  • Solvent : Refluxing DMF (154°C) maximizes yield (>90%) by stabilizing transition states .
  • Reaction Time : 4 hours under inert atmosphere .
  • Post-Reaction Analysis : Adducts are characterized via 1H^1H-1H^1H NOESY to confirm stereochemistry and chiral-phase HPLC to assess enantiomeric ratios (e.g., 1:1 ratios observed in adducts with dihydrofuran) .

Q. What mechanistic insights explain the thermal elimination of dimethylamine during its reactivity?

Methodological Answer: In Diels-Alder reactions, the dimethylamino group undergoes thermal elimination post-cycloaddition. This is evidenced by:

  • Mass Spectrometry : Detection of dimethylamine (m/z 45) as a byproduct.
  • Kinetic Studies : Activation energy calculations confirm a two-step process—cycloaddition followed by elimination—optimized at high temperatures (150–160°C) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions .

Q. How is this compound applied in biochemical studies?

Methodological Answer: The compound is used as an inhibitor in enzyme assays, such as studies on aminoglycoside-modifying enzymes (e.g., APH(2'')-IVa). Key protocols include:

  • Concentration Optimization : 20 mM stock solutions in DMSO, diluted in buffer for IC50 determination .
  • Crystallographic Studies : Co-crystallization with target enzymes to resolve binding modes (e.g., hydrogen bonding with active-site residues) .
  • Kinetic Assays : Monitoring inhibition via spectrophotometric methods (e.g., NADH depletion at 340 nm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one
Reactant of Route 2
Reactant of Route 2
3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one

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